molecular formula C20H16ClN3O2S B2627569 N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951498-13-8

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2627569
CAS No.: 951498-13-8
M. Wt: 397.88
InChI Key: IAUYSIZUWVBUKV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide follows IUPAC naming conventions, which prioritize functional group hierarchy and substituent positioning. The parent heterocycle, imidazo[2,1-b]thiazole, consists of a fused imidazole-thiazole system with bridgehead numbering ensuring the thiazole sulfur occupies position 1. The 2-carboxamide group denotes a carboxamide substituent at position 2, while the 3-methyl group and 6-(4-methoxyphenyl) substituent occupy positions 3 and 6, respectively. The N-(3-chlorophenyl) moiety indicates a 3-chlorophenyl group attached to the carboxamide nitrogen.

The molecular formula C₂₀H₁₆ClN₃O₂S (molecular weight: 397.88 g/mol) confirms the presence of 20 carbon atoms, 16 hydrogens, one chlorine, three nitrogens, two oxygens, and one sulfur. The SMILES notation Cc1c(C(Nc2ccc(cc2)Cl)=O)sc2nc(cn12)c1ccc(cc1)OC provides a linear representation of the structure, highlighting the methyl group (C), chlorophenyl ring (ClC6H4), methoxyphenyl group (OC6H4), and fused heterocyclic core.

Key spectral data for structural confirmation include:

  • ¹H NMR : Expected signals for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and methyl groups (δ 2.5–2.7 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and N-H (~3300 cm⁻¹).

Historical Context of Imidazo[2,1-b]Thiazole Derivatives in Heterocyclic Chemistry

Imidazo[2,1-b]thiazoles emerged in the mid-20th century as researchers explored fused heterocycles for bioactive potential. Early work focused on their synthesis via cyclocondensation reactions, such as the Gould-Jacobs reaction, which facilitates annulation between aminothiazoles and α-haloketones. The discovery of antimicrobial and antitumor activities in preliminary derivatives spurred interest in structural diversification.

A pivotal advancement occurred in the 1980s with the development of regioselective substitution strategies. For example, introducing electron-withdrawing groups at position 6 (e.g., 4-methoxyphenyl) enhanced π-stacking interactions in DNA intercalation studies. The incorporation of carboxamide functionalities at position 2, as seen in the title compound, became prevalent in the 2000s to improve solubility and target binding affinity.

Recent innovations include catalytic asymmetric synthesis methods, enabling access to enantiomerically pure imidazothiazoles for chiral drug development. The compound’s 3-methyl group exemplifies modern strategies to modulate steric effects without compromising metabolic stability.

Academic Significance of Polyfunctional Thiazole-Based Architectures

Polyfunctional thiazoles, particularly imidazo[2,1-b]thiazoles, serve as privileged scaffolds in medicinal chemistry due to their:

  • Diverse Pharmacological Profiles : The title compound’s analogs exhibit anticonvulsant (ED₅₀ = 24.38 mg/kg in murine models), antimicrobial (MIC = 3.125 µg/mL against Staphylococcus aureus), and carbonic anhydrase inhibitory activities (Kᵢ = 57.7–98.2 µM against hCA II).
  • Structural Tunability : Substituents at positions 2, 3, and 6 allow precise modulation of electronic, steric, and solubility properties. For instance, the 4-methoxyphenyl group enhances lipophilicity, while the carboxamide improves hydrogen-bonding capacity.
  • Synergy with Hybrid Architectures : Fusion with pyridazinone or triazole rings, as seen in related compounds, broadens bioactivity by engaging multiple biological targets.

The synthesis of N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide typically involves:

  • Step 1 : Condensation of 4-methoxyphenylacetonitrile with elemental sulfur and ammonium acetate to form the thiazole core.
  • Step 2 : N-Alkylation with methyl iodide at position 3.
  • Step 3 : Coupling with 3-chlorophenyl isocyanate via a nucleophilic acyl substitution.

This multistep approach underscores the compound’s role in advancing synthetic methodologies for complex heterocycles.

Properties

IUPAC Name

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-18(19(25)22-15-5-3-4-14(21)10-15)27-20-23-17(11-24(12)20)13-6-8-16(26-2)9-7-13/h3-11H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUYSIZUWVBUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the imidazo[2,1-b]thiazole family, which has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[2,1-b]thiazole core substituted with a 3-chlorophenyl group and a 4-methoxyphenyl group. Its molecular formula is C14H12ClN2O2SC_{14}H_{12}ClN_2O_2S with a molecular weight of approximately 300.77 g/mol. The presence of these substituents is crucial for its biological activity, as they influence the compound's interaction with biological targets.

Biological Activities

Antitumor Activity
Research indicates that compounds containing the imidazo[2,1-b]thiazole moiety exhibit significant antitumor properties. For instance, studies have shown that related thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups and halogen substitutions enhance antitumor efficacy. Compounds with IC50 values in the low micromolar range (e.g., IC50=1.61μg/mLIC_{50}=1.61\mu g/mL) have been reported against colon carcinoma cells .

Antimicrobial Activity
this compound has also shown promising antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves inhibition of key enzymes or disruption of cellular processes critical for microbial survival .

Antitubercular Activity
Recent studies have highlighted the potential of imidazo[2,1-b]thiazoles in combating Mycobacterium tuberculosis. Derivatives similar to the compound have demonstrated selective inhibition against M. tuberculosis with IC50 values as low as 2.32μM2.32\mu M, indicating strong antitubercular activity .

Data Table: Biological Activity Summary

Biological ActivityTarget Organism/Cell LineIC50 Value (µg/mL or µM)Reference
AntitumorColon carcinoma (HCT-15)1.61
AntimicrobialVarious bacteriaN/A
AntitubercularMycobacterium tuberculosis2.32

Case Studies

  • Antitumor Efficacy Study : A study evaluated the cytotoxic effects of several thiazole derivatives on different cancer cell lines using an MTT assay. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
  • Antimicrobial Evaluation : Another research focused on synthesizing new thiazole derivatives and testing their antimicrobial activity against pathogenic strains. The study found that certain derivatives displayed superior activity compared to conventional antibiotics, suggesting their potential as new antimicrobial agents .

Scientific Research Applications

Anticancer Properties

The imidazo[2,1-b][1,3]thiazole scaffold has been extensively studied for its anticancer potential. Several studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound likely interacts with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors that are crucial for cancer cell proliferation.
  • Case Studies :
    • A study on thiazole derivatives showed that compounds similar to N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide exhibited IC50 values ranging from 10–30 µM against different cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer) .
    • Another investigation reported that thiazole-pyridine hybrids demonstrated superior anticancer efficacy compared to standard treatments like 5-fluorouracil, with one hybrid achieving an IC50 of 5.71 μM against breast cancer cells .

Antimicrobial Activities

Beyond its anticancer properties, the compound also shows promise in antimicrobial applications. The thiazole moiety is known for its broad-spectrum antimicrobial activity.

  • Antitubercular Activity : Research has indicated that derivatives containing the imidazo[2,1-b][1,3]thiazole structure can selectively inhibit Mycobacterium tuberculosis. For instance, a study highlighted certain derivatives with IC50 values as low as 0.09 µg/mL against M. tuberculosis strains .
  • General Antimicrobial Effects : The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi. This makes it a candidate for further development in treating infections caused by resistant strains.

Other Pharmacological Effects

In addition to its anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:

  • Anti-inflammatory Properties : Some studies suggest that thiazole derivatives can modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Emerging research indicates potential neuroprotective properties of compounds within this chemical class, which might be useful in neurodegenerative diseases.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReference
Anticancer ActivitySignificant cytotoxic effects against various cancer cell lines (IC50: 10–30 µM)
Antitubercular ActivitySelective inhibition of M. tuberculosis (IC50: 0.09 µg/mL)
Anti-inflammatoryPotential modulation of inflammatory responses
NeuroprotectiveIndications of protective effects in neurodegenerative models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Imidazo[2,1-b]thiazole Core

Imidazo[2,1-b]thiazole-2-carboxamides
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Features
Target Compound 3-CH₃, 6-(4-OCH₃Ph), 2-(3-ClPh) C₂₀H₁₆ClN₃O₂S N/A High logP (5.17), poor solubility (-5.65 logSw)
N-(6-Chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide (5h) 6-(4-OCH₃Ph), 3-CH₂CO, 2-(6-ClPy) C₂₃H₁₈ClN₅O₂S 108–110 Higher solubility due to pyridinyl acetamide; 81% synthetic yield
3-Methyl-N-[(oxolan-2-yl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide 6-Ph, 3-CH₃, 2-(tetrahydrofuran) C₁₉H₂₁N₃O₂S N/A Bulky oxolane substituent may reduce membrane permeability

Key Observations :

  • The 3-chlorophenyl group in the target compound enhances lipophilicity compared to pyridinyl (5h) or furanyl () substituents.
  • 4-Methoxyphenyl at position 6 is conserved in 5h and the target, suggesting a role in π-π stacking or receptor binding .
Imidazo[2,1-b]thiazole Derivatives Without Carboxamide
Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole 6-(4-ClPh), 3-CH₃ C₁₂H₉ClN₂S N/A Simpler structure; lacks carboxamide moiety

Key Observations :

Physicochemical and Spectral Comparisons

Lipophilicity and Solubility
  • The target’s logP (5.17) exceeds that of 5h (estimated ~3–4 due to pyridinyl group) .
  • logSw (-5.65) indicates poorer solubility than 5h, likely due to the 3-chlorophenyl group’s hydrophobicity .
Thermal Stability (Melting Points)
  • Carboxamide derivatives (e.g., 5h: 108–110°C; 5f: 215–217°C ) show a wide melting point range, correlating with crystallinity and substituent bulk. The target’s melting point is unspecified but likely influenced by its 3-chlorophenyl group.
Spectral Data
  • ¹H-NMR : The target’s 3-chlorophenyl group would exhibit aromatic protons at δ 7.2–7.5 ppm, while the 4-methoxyphenyl group shows a singlet near δ 3.8 ppm (OCH₃) .
  • MS (Q-TOF) : All compounds in showed m/z matching theoretical values, confirming synthetic accuracy.

Q & A

Q. What are the established synthetic routes for N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted thiazole precursors. For example:

React 5-(4-fluoro-3-nitrophenyl)-1,3,4-thiadiazol-2-amine with 4-methoxyphenacyl bromide in ethanol under reflux to form the imidazo[2,1-b]thiazole core .

Introduce the 3-chlorophenyl carboxamide moiety via nucleophilic acyl substitution using 3-chlorophenyl isocyanate or activated esters.
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water). Monitor reaction progress via TLC and confirm purity using HPLC or LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm for substituted phenyl groups) and methyl/methoxy signals (e.g., 3-methyl at δ ~2.5 ppm). Compare with analogous imidazo[2,1-b]thiazoles .
  • IR Spectroscopy : Identify carboxamide C=O (~1650–1680 cm⁻¹), C-N (~1250 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .

Q. How is the preliminary pharmacological activity of this compound assessed?

  • Methodological Answer :
  • In vitro cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HeLa, MCF-7). IC50 values are calculated from dose-response curves (1–100 μM range) .
  • Enzyme inhibition studies : Test acetylcholinesterase (AChE) or kinase inhibition via Ellman’s method or fluorescence-based assays. Include positive controls (e.g., donepezil for AChE) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Refinement software : Use SHELXL for small-molecule refinement. Address disorder (e.g., methoxy group rotamers) via PART instructions and isotropic displacement parameter (Ueq) constraints .
  • Cross-validation : Compare experimental X-ray data (e.g., Acta Crystallographica Section E reports ) with DFT-optimized structures. Validate hydrogen bonding (e.g., N-H···O interactions) using Mercury software .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

Substituent variation : Synthesize analogs with halogens (F, Cl, Br) at the 3-chlorophenyl position or methoxy-to-hydroxyl modifications. Assess cytotoxicity (e.g., 5j in showed IC50 = 118–120°C).

Bioisosteric replacement : Replace the imidazo[2,1-b]thiazole core with oxadiazole or pyrimidine derivatives. Compare activity via ANOVA and Tukey’s post hoc tests .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., tubulin or kinases). Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
  • ADMET prediction : Employ SwissADME or QikProp to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Pd/C or CuI for coupling steps. For cyclization, optimize solvent (DMF vs. acetonitrile) and temperature (reflux vs. microwave-assisted) .
  • Workflow automation : Use flow chemistry for hazardous intermediates (e.g., phenacyl bromides) to improve safety and reproducibility .

Q. What advanced spectroscopic techniques elucidate electronic effects of substituents?

  • Methodological Answer :
  • 13C CP/MAS NMR : Study solid-state electronic environments of the carboxamide group .
  • UV-Vis spectroscopy : Analyze substituent effects on π→π* transitions (e.g., nitro groups in redshift λmax by ~20 nm).

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